7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone
Description
7,8-Dihydro-7-methyl-3-nitro-5(6H)-quinolone is a bicyclic quinolone derivative characterized by a partially hydrogenated quinoline core with a methyl group at position 7 and a nitro group at position 2. This compound’s structure confers unique physicochemical properties, including moderate polarity due to the nitro substituent and enhanced stability from the methyl group. The nitro group at position 3 likely influences its reactivity and binding affinity, as seen in other nitro-substituted quinolones that interact with bacterial enzymes or disrupt metabolic pathways .
Properties
IUPAC Name |
7-methyl-3-nitro-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6-2-9-8(10(13)3-6)4-7(5-11-9)12(14)15/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINMDSXSMNZPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzophenone and ethyl acetoacetate.
Cyclization: The key step involves the cyclization of the starting materials to form the quinolone core. This is usually achieved through a condensation reaction under acidic or basic conditions.
Methylation: The final step involves the methylation of the quinolone core, typically using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of “this compound” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone” undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form quinolone derivatives with different functional groups.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products
Aminoquinolone: Formed through the reduction of the nitro group.
Quinolone Derivatives: Formed through oxidation and substitution reactions.
Scientific Research Applications
Medicinal Chemistry
7,8-Dihydro-7-methyl-3-nitro-5(6H)-quinolone has been investigated for its potential as a therapeutic agent due to its interaction with specific molecular targets involved in DNA replication and repair:
- Mechanism of Action : The compound inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA synthesis and leading to cell death. This mechanism is similar to that of established antibiotics like fluoroquinolones .
- Antiviral Activity : Research indicates that quinolone derivatives exhibit antiviral properties against various viruses, including human immunodeficiency virus and herpes simplex virus. The structural features of 7,8-dihydro derivatives may enhance their efficacy against viral targets .
Antibacterial Properties
The compound's antibacterial potential has been documented through various studies:
- In Vitro Studies : Several derivatives of quinolones have shown significant antimicrobial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups in the quinolone structure enhances their antibacterial properties .
- Clinical Relevance : Given the rise of antibiotic resistance, compounds like 7,8-dihydro-7-methyl-3-nitro-5(6H)-quinolone are being explored as alternatives or adjuncts to existing antibiotics .
Industrial Applications
In addition to its medicinal uses, 7,8-dihydro-7-methyl-3-nitro-5(6H)-quinolone finds applications in various industrial sectors:
- Dyes and Pigments : The compound serves as a precursor in the synthesis of dyes and pigments due to its stability and reactivity.
- Agrochemicals : Its derivatives are being studied for potential use in agricultural chemicals, particularly as fungicides or herbicides due to their biological activity against plant pathogens .
Case Study 1: Antiviral Activity
A study published in PMC highlighted the synthesis and evaluation of quinoline derivatives against viral infections. The results demonstrated that certain derivatives possess significant antiviral activity, suggesting that 7,8-dihydro derivatives could be further optimized for antiviral drug development .
Case Study 2: Antibacterial Efficacy
Research conducted on a series of quinoline derivatives showed promising results against various bacterial strains. The study emphasized the importance of structural modifications in enhancing antibacterial activity. Compounds similar to 7,8-dihydro-7-methyl-3-nitro-5(6H)-quinolone were noted for their low minimum inhibitory concentrations (MICs) against resistant bacterial strains .
Mechanism of Action
The mechanism of action of “7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone” involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in DNA replication and repair.
Pathways: Inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and cell death.
Comparison with Similar Compounds
Key Observations :
Antimicrobial Effects
- Gram-Positive Bacteria : Compounds with nitro or bulky substituents (e.g., 6g, 6h, 6i) show enhanced activity due to improved membrane penetration . The target compound’s nitro group may similarly potentiate activity.
- Electron Transport Inhibition: HHQ and HQNO inhibit B. bacteriovorus by blocking cytochrome bc1, reducing metabolic activity by >50% at 80 µM . The target compound’s nitro group could mimic this mechanism by interfering with redox-sensitive pathways.
Antimalarial and Antitrypanosomal Activity
Chlorinated or methylated quinolones (e.g., 10b) exhibit high selectivity indices (>10) against Plasmodium spp., whereas the target compound’s nitro group may offer unique redox-modulating properties against parasitic enzymes .
Physicochemical and Molecular Interaction Data
- pKa and Solubility: While direct pKa data for the target compound are unavailable, structurally similar 7,8-dihydroisoquinolin-5(6H)-one has a predicted pKa of 3.75 , suggesting moderate acidity.
- Molecular Docking: Substituents on the quinolone nucleus significantly influence binding affinity. For example, ciprofloxacin’s 3-carboxyl group enhances DNA gyrase binding, whereas the target compound’s nitro group may interact with hydrophobic or π-stacking regions in enzyme pockets .
Biological Activity
7,8-Dihydro-7-methyl-3-nitro-5(6H)-quinolone is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a quinolone core with specific substitutions that influence its biological activity. The nitro group at position 3 and the methyl group at position 7 are critical for its pharmacological effects.
Biological Activities
1. Antimicrobial Activity:
Research indicates that 7,8-dihydro-7-methyl-3-nitro-5(6H)-quinolone exhibits significant antimicrobial properties. A study evaluated various quinolone derivatives and found that certain modifications enhanced their antibacterial efficacy against resistant strains of bacteria. For instance, derivatives with a 2,4-disubstituted phenyl group showed notable activity against methicillin-resistant Staphylococcus aureus (MRSA) .
2. Antimalarial Activity:
A series of studies focused on quinolone derivatives have highlighted their potential in combating malaria. The structure-activity relationship (SAR) analysis demonstrated that modifications to the quinolone core could enhance antimalarial potency. Specifically, piperazine-substituted analogs showed improved blood and liver-stage activity against Plasmodium berghei, with some compounds achieving EC50 values as low as 4.5 nM .
3. Anticancer Activity:
The compound's anticancer properties have also been explored. In vitro studies revealed that certain derivatives exhibited moderate cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and TK-10 (renal cancer). Compounds were assessed for their ability to inhibit cell proliferation and induce apoptosis .
The mechanisms through which 7,8-dihydro-7-methyl-3-nitro-5(6H)-quinolone exerts its biological effects are multifaceted:
- Inhibition of DNA Gyrase: Like many quinolones, this compound likely inhibits bacterial DNA gyrase, an essential enzyme for DNA replication.
- Interference with Cellular Metabolism: Its nitro group may participate in redox reactions within microbial cells, leading to oxidative stress and cell death.
- Apoptosis Induction in Cancer Cells: The compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the efficacy of various quinolone derivatives against different bacterial strains. The results indicated that 7,8-dihydro-7-methyl-3-nitro-5(6H)-quinolone demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against MRSA, showcasing its potential as an alternative treatment for antibiotic-resistant infections .
Case Study 2: Antimalarial Potency
In another research effort, the compound was tested against Plasmodium falciparum in vitro. Results showed that specific analogs had EC50 values ranging from 12 nM to 26 nM, indicating strong antimalarial activity. These findings support further development of this compound as a therapeutic agent in malaria treatment .
Research Findings Summary
Q & A
Q. How can conflicting results in catalytic activity studies be resolved?
- Methodological Answer : Perform controlled poisoning experiments to identify catalyst deactivation mechanisms. Use surface-sensitive techniques (e.g., XPS, SEM-EDS) to characterize catalyst morphology and elemental composition. Compare findings with computational models of active-site accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
